![molecular formula C13H12N2O3 B2619397 Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate CAS No. 478063-54-6](/img/structure/B2619397.png)
Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate
Overview
Description
Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methyl group, a phenyl group, and a carboxylate ester
Mechanism of Action
Mode of action
Similar compounds often interact with their targets through processes like free radical reactions, nucleophilic substitution, and oxidation .
Biochemical pathways
Without specific information on “Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate”, it’s hard to say which biochemical pathways it affects. Related compounds have been involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of action
Similar compounds have shown a wide range of biological activities, which suggests that they could have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting intermediate is then cyclized to form the pyridazine ring. The final step involves esterification to introduce the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone derivative, while reduction can produce a dihydroxy compound.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research has shown that derivatives of dihydropyridazine compounds exhibit significant anticancer properties. This compound may inhibit cancer cell proliferation through various mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Apoptosis Induction : Studies indicate that similar compounds can induce apoptosis in cancer cells, leading to reduced tumor growth.
Case Study : A study on related dihydropyridazine derivatives demonstrated their efficacy against breast cancer cell lines, suggesting a similar potential for this compound .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research indicates that dihydropyridazine derivatives may have neuroprotective properties.
Data Table 1: Summary of Biological Activities
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step synthetic routes that optimize yield and purity. Key steps may include:
- Formation of the Dihydropyridazine Core : Utilizing appropriate reagents to construct the core structure.
- Functionalization : Introducing the methyl and phenyl groups to enhance biological activity.
Pharmacological Applications
The pharmacological potential of this compound extends beyond anticancer and neuroprotective effects. Ongoing research aims to explore its role in:
Anti-inflammatory Effects
Preliminary studies suggest that similar compounds may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Antimicrobial Activity
There is emerging evidence that dihydropyridazine derivatives possess antimicrobial properties, making them candidates for further exploration as antibacterial or antifungal agents.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate
- Methyl 1-(4-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate
- Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate
Uniqueness
Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
Introduction
Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate, a compound with significant potential in medicinal chemistry, belongs to the class of dihydropyridazine derivatives. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H12N2O3
- Molecular Weight : 244.25 g/mol
- CAS Number : 478063-54-6
The structure of this compound features a dihydropyridazine ring system, which is known for its diverse biological activities.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that compounds similar to methyl dihydropyridazines exhibit antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Dihydropyridazine derivatives have been explored for their anticancer potential. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways:
- Inhibition of Cell Proliferation : Compounds structurally related to this compound have shown cytotoxic effects on human cancer cell lines such as HeLa and HCT116.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.0 | Apoptosis induction |
HCT116 | 7.2 | Cell cycle arrest |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been noted in several studies. It has been suggested that the dihydropyridazine framework can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Cardiovascular Effects
Some derivatives have shown promise in cardiovascular applications by exhibiting vasodilatory effects and improving endothelial function. This is particularly relevant given the increasing prevalence of cardiovascular diseases globally.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cell survival.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Reduction : Some studies suggest that these compounds can enhance antioxidant defenses within cells.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Study :
- Cancer Research :
- Inflammation Model :
Properties
IUPAC Name |
methyl 1-(4-methylphenyl)-4-oxopyridazine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-3-5-10(6-4-9)15-8-7-11(16)12(14-15)13(17)18-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRCLLHGUJBHMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821654 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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